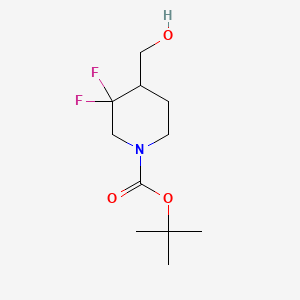

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, and a tert-butyl ester functional group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 3,3-difluoro-4-(chloromethyl)piperidine-1-carboxylate with water or alcohol under basic conditions . This reaction results in the substitution of the chlorine atom with a hydroxyl group, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules . These properties make the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents.

Comparison with Similar Compounds

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has an additional hydroxyl group, which can affect its reactivity and applications.

Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound contains a ketone group instead of a hydroxymethyl group, leading to different chemical properties and uses. The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.

Biological Activity

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 1303974-47-1) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C11H19F2NO3

Molecular Weight : 251.27 g/mol

CAS Number : 1303974-47-1

The compound features a piperidine ring with difluoromethyl and hydroxymethyl substituents, which contribute to its biological properties. The presence of the difluoromethyl group enhances stability and bioavailability, while the hydroxymethyl group allows for potential hydrogen bonding interactions with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as a phosphoribosyl pyrophosphate (PRPP) amidotransferase inhibitor, which is crucial in nucleotide synthesis .

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. Its structure allows it to interact effectively with protein binding sites, potentially leading to apoptosis in malignant cells .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity towards T-lymphoblastic leukemia cells with an IC50 value in the low micromolar range. No significant toxicity was observed in non-cancerous cell lines at comparable concentrations . -

Mechanistic Studies :

Further investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate | Enhanced cytotoxicity | Additional hydroxyl group increases reactivity |

| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Altered enzyme inhibition profile | Contains a ketone group affecting interactions |

The comparison highlights how structural modifications can influence biological outcomes and mechanisms.

Research Findings

Recent studies have emphasized the potential applications of this compound in drug development:

- Synthesis and Optimization : Research has focused on optimizing synthetic pathways to improve yield and purity for pharmaceutical applications. Various reaction conditions have been tested to enhance efficiency .

- ADMET Profiling : In vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling has shown favorable properties for this compound, suggesting good bioavailability and low toxicity risks .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFXSKJJISVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127168 | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303974-47-1 | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.